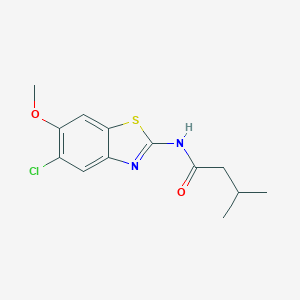![molecular formula C23H21N3O4S B244587 N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B244587.png)
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1,3-benzodioxole-5-carboxamide is a chemical compound that has been extensively studied due to its potential therapeutic applications. It is commonly referred to as "TD-1473" and belongs to the class of small-molecule inhibitors known as Janus kinase inhibitors (JAK inhibitors). JAK inhibitors have been shown to have anti-inflammatory and immunomodulatory effects, making them potential candidates for the treatment of a variety of diseases.
作用機序
TD-1473 works by inhibiting the activity of Janus kinases, which are enzymes involved in the signaling pathways that regulate immune responses. By blocking the activity of these enzymes, TD-1473 can reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, TD-1473 has been shown to have other biochemical and physiological effects. Studies have demonstrated that TD-1473 can inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It has also been shown to reduce the number of immune cells in the gut, which can contribute to the development of IBD.
実験室実験の利点と制限
One advantage of TD-1473 is that it has been shown to have a high degree of selectivity for Janus kinases, which can reduce the risk of off-target effects. However, one limitation of TD-1473 is that it has a relatively short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several potential future directions for research on TD-1473. One area of interest is in the treatment of other autoimmune and inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another potential direction is in the development of more potent and selective JAK inhibitors, which could improve the efficacy and safety of these drugs. Additionally, further studies are needed to better understand the long-term effects of TD-1473 and its potential for use in clinical settings.
Conclusion:
In summary, TD-1473 is a promising compound with potential therapeutic applications in the treatment of inflammatory bowel disease and other autoimmune and inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research will continue to explore the potential of TD-1473 and other JAK inhibitors for the treatment of a variety of diseases.
合成法
The synthesis of TD-1473 involves several steps, including the reaction of 4-(2-thienylcarbonyl)-1-piperazinecarboxylic acid with 4-bromoaniline to form N-(4-bromo-phenyl)-4-[4-(2-thienylcarbonyl)-1-piperazinyl]benzamide. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to produce TD-1473.
科学的研究の応用
TD-1473 has been the subject of numerous scientific studies, with a focus on its potential therapeutic applications. One area of research has been in the treatment of inflammatory bowel disease (IBD). Studies have shown that TD-1473 can reduce inflammation in the gut and improve symptoms of IBD in animal models.
特性
分子式 |
C23H21N3O4S |
|---|---|
分子量 |
435.5 g/mol |
IUPAC名 |
N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C23H21N3O4S/c27-22(16-3-8-19-20(14-16)30-15-29-19)24-17-4-6-18(7-5-17)25-9-11-26(12-10-25)23(28)21-2-1-13-31-21/h1-8,13-14H,9-12,15H2,(H,24,27) |
InChIキー |
BGSKCCDWYNTQDI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5 |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(3,5-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244508.png)
![N-{4-methoxy-3-[(3-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244515.png)
![4-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244516.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B244518.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![3-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244526.png)
![4-fluoro-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244527.png)